[(S)-3-[[(2E)-3-(3,4-Dihydroxyphenyl)-1-oxo-2-propenyl]oxy]-2-hydroxypropyl]|A-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Regaloside C is a glycerol glucoside isolated from the bulbs of the Lilium genus, particularly from Lilium lancifolium Thunb. This compound is known for its anti-inflammatory properties and cardiomyocyte protective activity by protecting mitochondria in H₂O₂-induced heart H9C2 cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
Regaloside C can be extracted from the bulbs of Lilium lancifolium Thunb. using deep eutectic solvents (DESs). The optimized extraction conditions include an extraction temperature of 50°C, an extraction time of 40 minutes, a solid-liquid ratio of 1:25, and a ratio of water in the DES of 20% . This method has shown higher extraction efficiencies compared to conventional organic solvents.
Industrial Production Methods
High-speed counter-current chromatography (HSCCC) is another method used for the separation and preparation of regaloside C from the bulbs of Lilium species. The ethyl acetate-n-butanol-water (0.5% acetic acid, 3:1.5:5, by volume) two-phase solvent system is used, where the upper phase is the stationary phase and the lower phase is the mobile phase .
Chemical Reactions Analysis
Types of Reactions
Regaloside C undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide (H₂O₂) for oxidation reactions. The conditions for these reactions vary depending on the desired outcome and the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, in the presence of H₂O₂, regaloside C exhibits cardiomyocyte protective activity by protecting mitochondria .
Scientific Research Applications
Regaloside C has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying glycoside reactions and extraction methods.
Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals.
Mechanism of Action
Regaloside C exerts its effects primarily through its anti-inflammatory and cardioprotective properties. It protects mitochondria in H₂O₂-induced heart H9C2 cells, thereby preventing oxidative damage and maintaining cellular function . The molecular targets and pathways involved include the modulation of enzymes and proteins related to inflammation and oxidative stress .
Comparison with Similar Compounds
Regaloside C is part of a series of phenolic glycerol glycosides, including regaloside A, regaloside B, and regaloside E . These compounds share similar structures but differ in their individual atoms, functional groups, and substructures. Regaloside C is unique in its specific anti-inflammatory and cardioprotective activities .
List of Similar Compounds
- Regaloside A
- Regaloside B
- Regaloside E
These compounds have varying degrees of antioxidant and anti-inflammatory activities, with regaloside C showing significant cardioprotective effects .
Properties
IUPAC Name |
[2-hydroxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] 3-(3,4-dihydroxyphenyl)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24O11/c19-6-13-15(24)16(25)17(26)18(29-13)28-8-10(20)7-27-14(23)4-2-9-1-3-11(21)12(22)5-9/h1-5,10,13,15-22,24-26H,6-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLNCWXFKKSRQB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=CC(=O)OCC(COC2C(C(C(C(O2)CO)O)O)O)O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.